molecular formula C19H25N3O2 B6075467 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide

5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide

Cat. No.: B6075467
M. Wt: 327.4 g/mol
InChI Key: QJPPMCFFFZNVKH-UHFFFAOYSA-N
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Description

5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide, also known as EPEPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPEPC is a synthetic compound that belongs to the class of oxazole derivatives, which have been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating neurotransmitter release and neuronal excitability. This compound has been found to enhance the activity of GABA receptors, which are involved in the regulation of neuronal activity. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing the release of glutamate, a neurotransmitter that is involved in neuronal excitability. This compound has also been found to increase the levels of GABA, a neurotransmitter that has inhibitory effects on neuronal activity. This compound has been found to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target receptors. This compound also has good solubility in water, which makes it easy to administer in experiments. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another potential direction is to study its potential use in cancer therapy, particularly in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to possess various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurological disorders and cancer therapy. While this compound has several advantages for lab experiments, its synthesis is a complex process that requires specialized equipment and expertise. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide involves the reaction of 3-piperidinone, 2-phenylethylamine, and ethyl 4-chloro-3-oxobutanoate in the presence of a base, followed by cyclization to form the oxazole ring. The final product is obtained by the addition of an amide group to the oxazole ring. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has been found to possess various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In addition, this compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy.

Properties

IUPAC Name

5-ethyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-17-18(20-14-24-17)19(23)21-16-9-6-11-22(13-16)12-10-15-7-4-3-5-8-15/h3-5,7-8,14,16H,2,6,9-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPMCFFFZNVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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